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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-15

Cat. No.: B1353177 Get Quote

The following table summarizes the in vitro inhibitory activities of various 3CLpro inhibitors

against SARS-CoV-2. The data is compiled from multiple studies and presented as IC50 (half-

maximal inhibitory concentration in enzymatic assays) and EC50 (half-maximal effective

concentration in cell-based assays) values. It is important to note that direct comparison of

absolute values across different studies should be done with caution due to variations in

experimental conditions.
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Inhibitor IC50 (µM) EC50 (µM)
Assay
Type/Cell Line

Reference

PF-00835231 - 0.158 (48h)
CPE Assay /

A549+ACE2
[1]

PF-07321332

(Nirmatrelvir)
0.007 (Ki) 0.880

FRET Assay /

Vero E6
[2]

GC-376 0.62 0.9
FRET Assay /

Vero E6
[3]

Boceprevir 1.6 - FRET Assay [4]

Telaprevir 55 - FRET Assay [4]

Ebselen - 4.67 Cell-based [4]

Carmofur - >10 Cell-based [4]

Shikonin 15.0 - FRET Assay [5]

Compound 6e 0.17 0.15
FRET Assay /

Vero E6
[3]

Compound 6j -
0.04 (MERS-

CoV)

Cell-based /

Huh-7
[3]

Compound 34 6.12 - FRET Assay [6]

Compound 36 4.47 - FRET Assay [6]

WU-04 0.055 0.01 (A549)
FRET Assay /

Human Cells
[7]

Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for

interpretation and replication. Below is a typical protocol for an in vitro Fluorescence

Resonance Energy Transfer (FRET)-based assay used to determine the IC50 of 3CLpro

inhibitors.

FRET-Based 3CLpro Inhibition Assay Protocol
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This protocol is a synthesis of methodologies described in various studies.[3][4][6]

1. Reagents and Materials:

Recombinant SARS-CoV-2 3CLpro enzyme

Fluorogenic substrate: Dabcyl-KTSAVLQSGFRKME-Edans

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

Test inhibitors dissolved in DMSO

384-well black microplates

Fluorescence plate reader

2. Assay Procedure:

Preparation of Reagents:

Prepare the assay buffer and store it at 4°C.

Dilute the 3CLpro enzyme to the desired final concentration (e.g., 60 nM) in the assay

buffer.

Dilute the fluorogenic substrate to the desired final concentration (e.g., 15 µM) in the

assay buffer.

Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in the assay

buffer to the desired concentrations.

Enzyme Inhibition Reaction:

Add a small volume (e.g., 5 µL) of the diluted test inhibitor solution to the wells of the 384-

well plate.

Add the diluted 3CLpro enzyme solution (e.g., 5 µL) to each well containing the inhibitor.

Incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.
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Substrate Addition and Measurement:

Initiate the enzymatic reaction by adding the diluted substrate solution (e.g., 5 µL) to each

well.

Incubate the plate at 25°C for 15 minutes.

Measure the fluorescence intensity using a plate reader with an excitation wavelength of

~340 nm and an emission wavelength of ~490 nm.

Data Analysis:

The percentage of inhibition is calculated for each inhibitor concentration relative to a

DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and
Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the

following diagrams have been generated using Graphviz.

Preparation Assay Detection & Analysis

Prepare Reagents
(Buffer, Enzyme, Substrate, Inhibitor) Mix Inhibitor and 3CLpro Incubate (37°C, 60 min) Add Substrate Incubate (25°C, 15 min) Read Fluorescence

(Ex: 340nm, Em: 490nm) Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Caption: FRET-based 3CLpro inhibition assay workflow.
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Enzyme-Substrate Interaction
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Caption: Mechanism of competitive inhibition of 3CLpro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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